Lipophilicity (LogP) Differentiation: Isobutyl vs. sec-Butyl Analog
The target compound's computed LogP of 2.69 is 0.49 units higher than the directly comparable N-(butan-2-yl) analog (LogP 2.20), reflecting the different branching pattern of the N-alkyl chain . This non-trivial shift exceeds the typical intra-assay variability of in silico LogP predictions and is expected to alter membrane permeability coefficients by approximately 1.5- to 3-fold based on established logP-permeability relationships [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68808 (ChemScene computed value) |
| Comparator Or Baseline | N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide (CAS 1240716-59-9); LogP = 2.196 (Fluorochem computed value) |
| Quantified Difference | ΔLogP = +0.49 (target more lipophilic) |
| Conditions | Vendor-supplied computational predictions; target data from ChemScene, comparator data from Fluorochem |
Why This Matters
Higher lipophilicity predicts increased passive membrane permeability and altered tissue distribution, rendering the isobutyl congener non-interchangeable with the sec-butyl analog in cellular or in vivo SAR studies.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Established logP-permeability scaling relationships.) View Source
